2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione
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Description
“2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It is a derivative of purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, eliminations, and additions, depending on the specific substituents and conditions .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focuses on the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant agents. These compounds showed affinity for serotonin receptors and phosphodiesterase inhibitors, indicating their significance in developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Antiviral Activity
The antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, as analogues of imidazo purines, has been explored by Kim et al. (1978). Their work demonstrated moderate activity against rhinovirus at nontoxic levels, suggesting the therapeutic potential of these compounds in antiviral treatments (Kim et al., 1978).
Mesoionic Analogs and Their Properties
Coburn and Taylor (1982) studied mesoionic purinone analogs, specifically imidazo[1,2-c]-pyrimidine-2,7-diones, highlighting their synthesis and properties. These analogs exhibit unique tautomeric forms and undergo specific reactions, contributing to the understanding of purine derivatives' chemical behavior (Coburn & Taylor, 1982).
Novel Tricyclic Derivatives with Potential in Affective Disorders
Partyka et al. (2014) investigated novel tricyclic derivatives of imidazo[2,1‐f]purine‐2,4‐dione for their potential in treating affective disorders. These compounds showed promise as presynaptic 5HT1A receptor agonists and postsynaptic antagonists, highlighting their potential in developing treatments for psychiatric conditions (Partyka et al., 2014).
Antimycobacterial Activity
Miranda and Gundersen (2009) designed and synthesized 4‐substituted 1‐(p‐methoxybenzyl)imidazoles, mimicking the structure of potent antimycobacterial purines. Several of these compounds exhibited in vitro antimycobacterial activity, suggesting their potential as therapeutic agents against mycobacterial infections (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
2,4,7-trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-6-9-12-29-16-11-8-7-10-15(16)26-14(2)13-25-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h7-8,10-11,13H,5-6,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVVRREVICSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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